molecular formula C8H8N2O2S B8814455 6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one CAS No. 443956-15-8

6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one

Cat. No.: B8814455
CAS No.: 443956-15-8
M. Wt: 196.23 g/mol
InChI Key: QKCZJBYIJRYYFB-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

443956-15-8

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

6-(hydroxymethyl)-4H-pyrido[3,2-b][1,4]thiazin-3-one

InChI

InChI=1S/C8H8N2O2S/c11-3-5-1-2-6-8(9-5)10-7(12)4-13-6/h1-2,11H,3-4H2,(H,9,10,12)

InChI Key

QKCZJBYIJRYYFB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=N2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid (500 mg) in THF (24 mL) with triethylamine (0.396 mL) was cooled to −10° C. and isobutyl chloroformate (0.339 ml) added. After 20 minutes the suspension was filtered through kieselguhr into an ice-cooled solution of sodium borohydride (272 mg) in water (8 mL), the mixture stirred 30 minutes and the pH reduced to 7 with dilute HCl. The solvent was evaporated and the residue triturated under water. The product was filtered and dried under vacuum to give a white solid (346 mg); MS (APCl−) m/z 195 ([M−H]−, 50%), 165(100%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.396 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0.339 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid methyl ester (WO 02/056882; 36.0 g, 161 mmol) in THF (240 mL) was added a solution of lithium triethylborohydride in THF (1M, 430 g, 3 eq.) at 5-10° C. over 70 min. Acetic acid (87 g, 9 eq.) was added dropwise at 10-25° C. to the brown solution. MeOH (180 mL) was added to the suspension at 20° C. The reaction vessel was then constantly cooled externally at 21-37° C. while a 5% w/w hydrogen peroxide solution (300 mL, 3 eq.) was added over 35 min, and a 10% w/w hydrogen peroxide solution (300 mL, 6 eq.) was added over further 35 min. A sat. aq sodium metabisulfite solution (147 g) was added at 24-36° C. The reaction mixture was concentrated under reduced pressure at 50° C. whereupon the product started to crystallize. MeOH was added to the suspension in three portions (3×180 mL) followed by removal of ca. 180 mL of solvent under reduced pressure after each addition. The solid was filtered, washed with water (2×150 mL) and tert-butyl methyl ether (150 ml). To the wet cake was added toluene in two portions (2×50 mL) followed by the removal of 50 mL solvent under reduced pressure at 50° C. The title compound was obtained as a light yellow solid (22.86 g, 73% yield; m.p. 120-135° C.).
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
430 g
Type
solvent
Reaction Step Two
Quantity
87 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Quantity
147 g
Type
reactant
Reaction Step Six
Name
Quantity
180 mL
Type
solvent
Reaction Step Seven
Yield
73%

Synthesis routes and methods III

Procedure details

A solution of 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid (500 mg, 2.38 mmole) and triethylamine (0.396 mL, 2.84 mmole) in THF (24 mL) was cooled to −10° C. and isobutyl chloroformate (0.339 mL, 2.61 mmole) was added. After 20 min the suspension was filtered through kieselguhr into an ice-cooled solution of sodium borohydride (272 mg, 7.19 mmole) in water (8 mL). The mixture was stirred for 30 min, then the pH was adjusted to 7 with dilute HCl. The solvent was evaporated and the residue was triturated with water. The solid was collected and dried under vacuum to give the title compound (346 mg, 74%) as a white solid: MS (APCI−) m/e 197 (M−H)−.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.396 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0.339 mL
Type
reactant
Reaction Step Two
Quantity
272 mg
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
74%

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